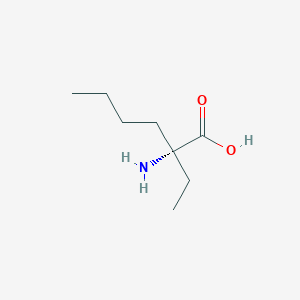

(R)-2-Amino-2-ethylhexanoic acid

Vue d'ensemble

Description

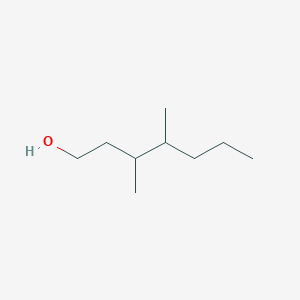

(R)-2-Amino-2-ethylhexanoic acid, or (R)-2-AEHA, is a chiral amino acid that is widely used in a variety of scientific and industrial applications. It is a non-proteinogenic amino acid, meaning it does not form part of the proteins found in living organisms, and is instead synthesized in the laboratory. It is a powerful chiral reagent and is used in a wide range of chemical reactions, including asymmetric synthesis and resolution. It is also used in the production of pharmaceuticals, food additives, and other industrial products.

Applications De Recherche Scientifique

- Nucleic Acid Research : Nucleic acids, including DNA and RNA, play a pivotal role in biomedicine. They exhibit molecular recognition ability, programmability, and ease of synthesis. Researchers utilize them for gene regulation, drug delivery, and targeted therapy. Their compatibility with chemical modifications enhances binding affinity and resistance to degradation, making them effective tools in biosensing and therapeutic applications .

- Anti-Viral Defense Systems : Type III CRISPR systems generate cyclic oligoadenylate (cOA) molecules from ATP. These molecules activate cellular defenses against viral infections. The compound’s role in this process is crucial for slowing down viral replication .

- Bio-Bakelite Formation : ®-2-Amino-2-ethylhexanoic acid can be polymerized to create a “bio-bakelite.” This three-dimensional polyester adheres to materials like steel, glass, and metals. It finds applications in rigid plastic items such as computer casings, insulation foam, trays, and more .

- Physicochemical Characterization : Researchers have employed various analytical methods to identify, separate, and quantify this compound in lichen extracts, plasma, and pharmaceutical preparations. These studies contribute to understanding its behavior and properties .

- Oligonucleotides (ODNs) : Short sequences of nucleic acids, ODNs are indispensable tools for biological studies. They help unravel complex mechanisms and contribute to biomarker discovery .

- Disease Diagnosis : Nucleic acids, including ®-2-Amino-2-ethylhexanoic acid, are used in diagnostic techniques. Methods like restriction enzyme analysis, PCR (including real-time PCR), and sequencing aid disease detection and monitoring .

- Self-Assembling Nanostructures : Nucleic acids serve as self-assembling building blocks. Researchers create nanostructures with high order, enhancing biological stability and cellular uptake efficiency .

Biomedicine and Therapeutics

Biotechnology and Materials Science

Analytical Chemistry and Characterization

Biological Studies and Biomarker Discovery

Diagnostic Applications

Nanostructure Design and Cellular Uptake

Propriétés

IUPAC Name |

(2R)-2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921496 | |

| Record name | 2-Ethylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-ethylhexanoic acid | |

CAS RN |

114781-14-5 | |

| Record name | 2-Ethylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)